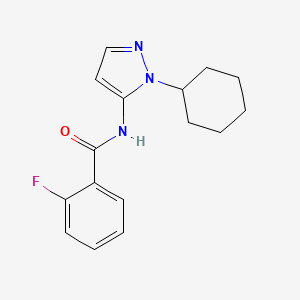
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide, also known as CFZ, is a small molecule inhibitor that has shown promising results in various scientific research applications. CFZ belongs to the class of proteasome inhibitors, which are used to treat cancer and other diseases.
作用機序
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide works by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.
実験室実験の利点と制限
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been extensively studied, and its mechanism of action is well understood. However, N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide also has some limitations for lab experiments. It is a potent inhibitor of the proteasome, and its use can lead to off-target effects. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide. One area of interest is the development of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide analogs with improved potency and selectivity. Another area of interest is the study of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide in combination with other drugs for the treatment of cancer and other diseases. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted.
Conclusion:
In conclusion, N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide is a small molecule inhibitor that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of the proteasome, which leads to the death of cancer cells and the reduction of inflammation. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide.
合成法
The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-cyclohexylpyrazole in the presence of a base such as triethylamine. The reaction mixture is then purified through column chromatography to obtain the pure product.
科学的研究の応用
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-9-5-4-8-13(14)16(21)19-15-10-11-18-20(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINHALVGZRYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

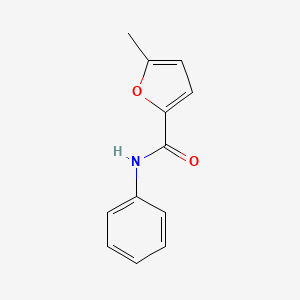
![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
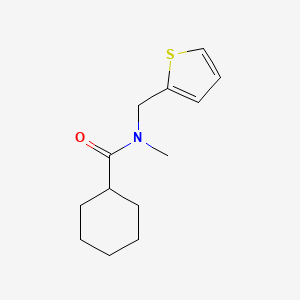
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
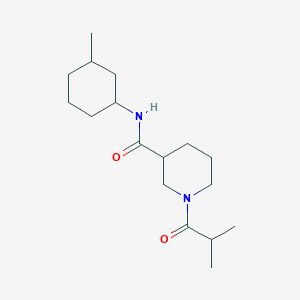



![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
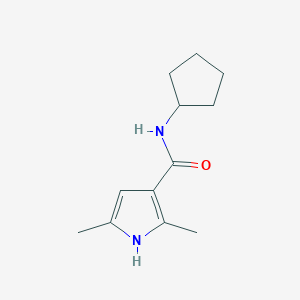

![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)
